1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Description
1-[(4-Methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with a 4-methoxybenzyl group at position 1 and a 3,4,5-trimethoxyphenylamide moiety at position 2.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-17-9-7-15(8-10-17)14-25-11-5-6-18(23(25)27)22(26)24-16-12-19(29-2)21(31-4)20(13-16)30-3/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCSVHLZGLDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against human colon cancer cells hct-116. This suggests that the compound may target cellular components involved in cancer cell proliferation.
Mode of Action
Similar compounds have shown to cause g2/m cell cycle arrest, suggesting a possible antitubulin mechanism. This means the compound could interfere with tubulin, a protein essential for the formation of the mitotic spindle during cell division. By disrupting this process, the compound could inhibit cancer cell proliferation.
Result of Action
The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell proliferation through the induction of cell cycle arrest. This could potentially lead to the death of cancer cells and a reduction in tumor size.
Biological Activity
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 356.37 g/mol
The compound features a pyridine ring substituted with a carboxamide group and methoxyphenyl moieties, which are known to influence biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. The following table summarizes key findings related to its anticancer efficacy:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 ± 0.04 | Induction of apoptosis |
| NCI-H460 | 0.39 ± 0.06 | Autophagy induction |
| HeLa | 7.01 ± 0.60 | Inhibition of topoisomerase IIa |
| A549 | 8.55 ± 0.35 | Microtubule disassembly |
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Autophagy Activation : In certain cell lines, it promotes autophagy, which can be a double-edged sword in cancer therapy.
- Inhibition of Kinases : The compound inhibits specific kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and proliferation.
Case Studies
A study by Li et al. (2022) demonstrated that derivatives of this compound exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with IC values as low as 0.01 µM . Another investigation into the compound's effects on NCI-H460 cells revealed an IC of 0.39 µM, suggesting strong potential for therapeutic applications in lung cancer treatment .
Target Interactions
The compound interacts with several biological targets:
- Topoisomerase IIa : Inhibiting this enzyme disrupts DNA replication in rapidly dividing cancer cells.
- Aurora Kinases : These are vital for mitosis; inhibition leads to cell cycle arrest.
- Cyclin-dependent Kinases (CDKs) : Targeting CDKs can halt the progression of the cell cycle.
Toxicity and Side Effects
While the anticancer efficacy is promising, toxicity profiles must be evaluated through comprehensive studies to ensure safety in clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares key structural motifs with several analogs, particularly in the substitution patterns of methoxyphenyl groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
*Calculated using molecular formula.
Key Observations:
- Core Structure: The pyridine-3-carboxamide core distinguishes the target compound from acrylamide (e.g., ) and stilbene (e.g., combretastatin ) derivatives.
- Methoxy Substitution: The 3,4,5-trimethoxyphenyl group is a shared feature with combretastatin analogs, which are known for tubulin-binding antineoplastic activity .
- Solubility Challenges: Methoxy-rich compounds often exhibit poor aqueous solubility, as noted in combretastatin prodrug development .
Table 2: Herbicidal and Antineoplastic Activities of Analogs
Implications for the Target Compound:
- Herbicidal Potential: The presence of 3,4,5-trimethoxyphenyl and 4-methoxybenzyl groups aligns with herbicidal activity observed in 1,4-dihydropyridines .
- Antineoplastic Prospects: The 3,4,5-trimethoxyphenyl group, critical in combretastatin’s tubulin-binding activity , suggests possible antiproliferative effects.
Physicochemical and Spectroscopic Properties
Data from ortho-carborane analogs () and acrylamide derivatives () provide benchmarks:
Table 3: Physical Properties of Analogs
Inference for the Target Compound:
- Expected melting point: 150–200°C (based on methoxy-rich analogs).
- Spectroscopic signatures: Distinct ¹H NMR peaks for methoxy groups (δ 3.7–3.9) and carbonyl stretches (IR: 1650–1700 cm⁻¹).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
